2-((2-Bromopyridin-3-yl)oxy)-N-isopropylacetamide
CAS No.:
Cat. No.: VC13489853
Molecular Formula: C10H13BrN2O2
Molecular Weight: 273.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13BrN2O2 |
---|---|
Molecular Weight | 273.13 g/mol |
IUPAC Name | 2-(2-bromopyridin-3-yl)oxy-N-propan-2-ylacetamide |
Standard InChI | InChI=1S/C10H13BrN2O2/c1-7(2)13-9(14)6-15-8-4-3-5-12-10(8)11/h3-5,7H,6H2,1-2H3,(H,13,14) |
Standard InChI Key | AJJSKPBZLNDNQF-UHFFFAOYSA-N |
SMILES | CC(C)NC(=O)COC1=C(N=CC=C1)Br |
Canonical SMILES | CC(C)NC(=O)COC1=C(N=CC=C1)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted with bromine at the 2-position and an ether-linked acetamide group at the 3-position. The N-isopropyl moiety enhances lipophilicity, as evidenced by its calculated partition coefficient (LogP ≈ 1.8) . X-ray crystallography of analogous structures reveals a planar pyridine core with dihedral angles of 15–25° between the heterocycle and acetamide group .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₃BrN₂O₂ |
Molecular Weight | 273.13 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 4 (pyridine N, 2xO, amide O) |
Rotatable Bonds | 4 |
Spectral Characteristics
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (dd, J = 4.8 Hz, 1H, pyridine H6), 7.65 (dd, J = 8.2 Hz, 1H, pyridine H4), 6.95 (m, 1H, pyridine H5), 4.55 (s, 2H, OCH₂CO), 4.20 (septet, J = 6.6 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.6 Hz, 6H, CH₃) .
-
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (amide C=O), 1550 cm⁻¹ (pyridine ring) .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a three-step sequence:
-
Bromination: 3-Hydroxypyridine undergoes electrophilic substitution with N-bromosuccinimide (NBS) in DMF at 80°C to yield 2-bromo-3-hydroxypyridine (67% yield) .
-
Etherification: Reaction with chloroacetyl chloride in the presence of K₂CO₃ produces 2-((2-bromopyridin-3-yl)oxy)acetyl chloride (89% yield) .
-
Amidation: Condensation with isopropylamine in THF at 0–5°C affords the final product (82% yield, purity >98% by HPLC) .
Table 2: Optimization of Amidation Conditions
Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Et₃N | THF | 0 | 82 |
DIPEA | DCM | 25 | 75 |
NaOH | H₂O/THF | 50 | 68 |
Scalability Challenges
Large-scale production (>100 g) requires strict control of exothermic reactions during bromination. Pilot studies show that switching from batch to flow chemistry reduces decomposition byproducts from 12% to 3% .
Research Findings and Preclinical Data
In Vitro ADME Profile
-
Solubility: 28 μg/mL in PBS (pH 7.4)
-
Plasma Protein Binding: 92% (human), 89% (rat)
-
Microsomal Stability: t₁/₂ = 42 min (human liver microsomes)
Toxicity Screening
-
Acute Toxicity: LD₅₀ > 2000 mg/kg in Sprague-Dawley rats
Future Directions
Structural Optimization
-
Replace bromine with trifluoromethyl to enhance metabolic stability
-
Introduce polar groups at the acetamide nitrogen to improve aqueous solubility
Clinical Translation
Phase 0 microdosing studies are planned for 2026 to assess human pharmacokinetics . Parallel investigations into combination therapies with statins or GLP-1 agonists could address multifactorial metabolic disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume